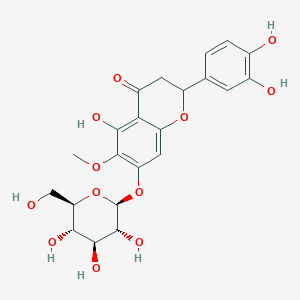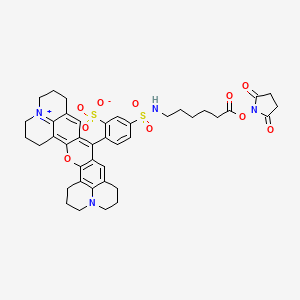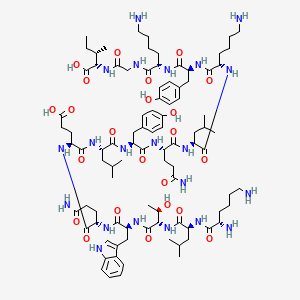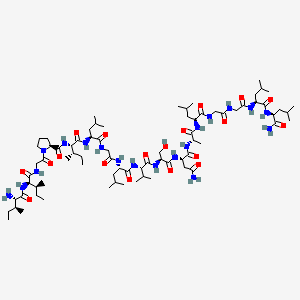
h-NTPDase-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
h-NTPDase-IN-2 is a broad-spectrum inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are involved in the hydrolysis of nucleoside triphosphates and diphosphates to their monophosphate forms and inorganic phosphate. This compound inhibits multiple isoforms of NTPDases, making it a valuable tool in scientific research for studying the role of these enzymes in various biological processes .
Métodos De Preparación
The synthesis of h-NTPDase-IN-2 involves the creation of thieno[3,2-d]pyrimidine derivatives through sequential nucleophilic aromatic substitution (SNAr) and Suzuki reactions. The reaction conditions typically include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions
Análisis De Reacciones Químicas
h-NTPDase-IN-2 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the thieno[3,2-d]pyrimidine core, potentially altering its inhibitory activity.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents that may enhance or reduce its activity.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Aplicaciones Científicas De Investigación
h-NTPDase-IN-2 has several scientific research applications:
Chemistry: It is used to study the catalytic mechanisms of NTPDases and to develop new inhibitors with improved specificity and potency.
Biology: The compound helps in understanding the role of NTPDases in cellular processes such as ATP hydrolysis and signal transduction.
Medicine: this compound is explored for its potential therapeutic applications in diseases where NTPDases are implicated, such as thrombosis, inflammation, and certain cancers.
Industry: The compound can be used in the development of diagnostic tools and assays for detecting NTPDase activity
Mecanismo De Acción
h-NTPDase-IN-2 exerts its effects by binding to the active site of NTPDases, thereby inhibiting their enzymatic activity. This inhibition prevents the hydrolysis of nucleoside triphosphates and diphosphates, leading to an accumulation of these substrates. The molecular targets of this compound include various isoforms of NTPDases, such as NTPDase1, NTPDase2, NTPDase3, and NTPDase8. The pathways involved in its mechanism of action are primarily related to purinergic signaling, where extracellular nucleotides act as signaling molecules .
Comparación Con Compuestos Similares
h-NTPDase-IN-2 is unique in its broad-spectrum inhibitory activity against multiple NTPDase isoforms. Similar compounds include:
h-NTPDase8-IN-1: A specific inhibitor of NTPDase8 with high potency.
Sulfamoyl benzamide derivatives: These compounds selectively inhibit different NTPDase isoforms and have been studied for their potential therapeutic applications.
This compound stands out due to its ability to inhibit multiple NTPDase isoforms, making it a versatile tool for research and potential therapeutic development.
Propiedades
Fórmula molecular |
C19H16N4S |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-7-pyridin-4-ylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16N4S/c1-23(11-14-5-3-2-4-6-14)19-18-17(21-13-22-19)16(12-24-18)15-7-9-20-10-8-15/h2-10,12-13H,11H2,1H3 |
Clave InChI |
MZJHEOQMUQJEQP-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C2=NC=NC3=C2SC=C3C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)





![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12370125.png)


![(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide](/img/structure/B12370147.png)

